

7-Chloro-6-fluoro-1H-indazole molecular weight

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Compound of Interest

Compound Name: 7-Chloro-6-fluoro-1H-indazole

Cat. No.: B3347668

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An In-depth Technical Guide to **7-Chloro-6-fluoro-1H-indazole**: Physicochemical Properties, Synthesis, and Application as a Core Scaffold in Drug Discovery

Introduction

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, the indazole ring system is a cornerstone in the design of therapeutic agents targeting a wide array of pathologies, including cancer, inflammation, and viral infections.[3][4][5] This guide provides a detailed technical overview of a specific, highly functionalized derivative: **7-Chloro-6-fluoro-1H-indazole**. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, explore a representative synthetic strategy, outline a robust analytical validation workflow, and discuss its significance as a versatile building block for researchers and professionals in drug development.

Core Physicochemical Properties of 7-Chloro-6-fluoro-1H-indazole

The precise molecular weight and chemical formula are foundational data points for any chemical entity, dictating stoichiometric calculations, analytical characterization, and registration. **7-Chloro-6-fluoro-1H-indazole** is identified by a unique combination of these parameters.

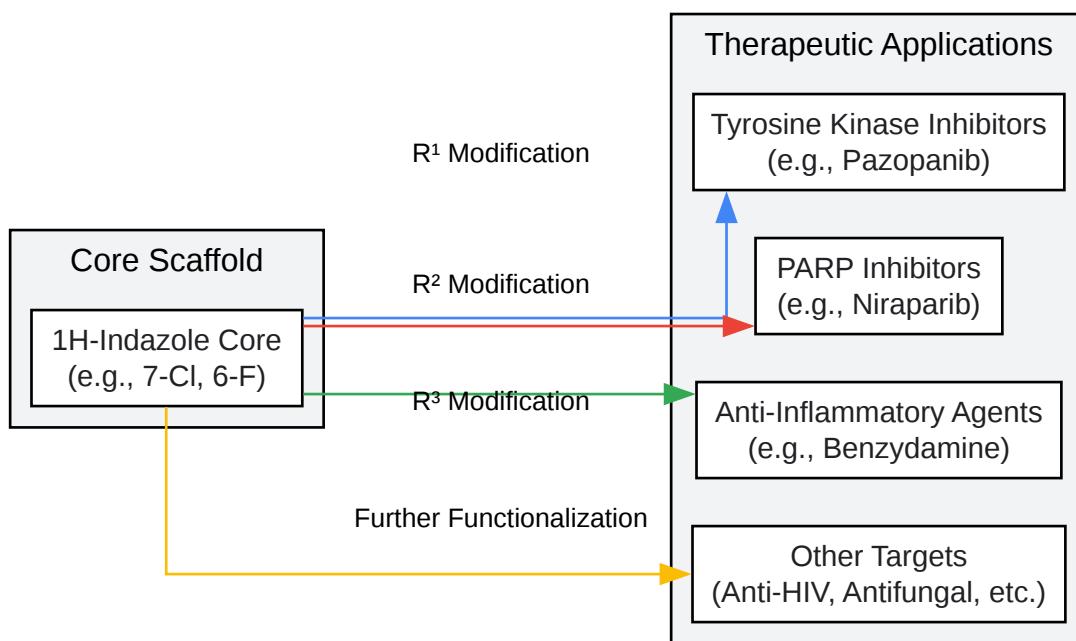
Property	Value	Source
Molecular Weight	170.57 g/mol	[6]
Molecular Formula	C ₇ H ₄ ClFN ₂	[6]
CAS Number	1414870-63-5	[6]
MDL Number	MFCD22628260	[6]

The strategic placement of halogen atoms—a chlorine at the 7-position and a fluorine at the 6-position—is critical from a medicinal chemistry perspective. These substitutions significantly modulate the electronic properties of the aromatic system and enhance lipophilicity, which can improve cell membrane permeability. Furthermore, the fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating their versatility and favorable drug-like properties.[\[5\]](#) Their ability to form key hydrogen bond interactions with protein targets, particularly kinases, has cemented their role in modern drug design.[\[5\]](#) The 1H-indazole tautomer is the most thermodynamically stable and is the predominant form in most physiological conditions.[\[1\]](#)

The diagram below illustrates the central role of the indazole scaffold, from which diverse and complex drug molecules are constructed.



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Caption: The 1H-indazole core as a versatile scaffold for drug development.

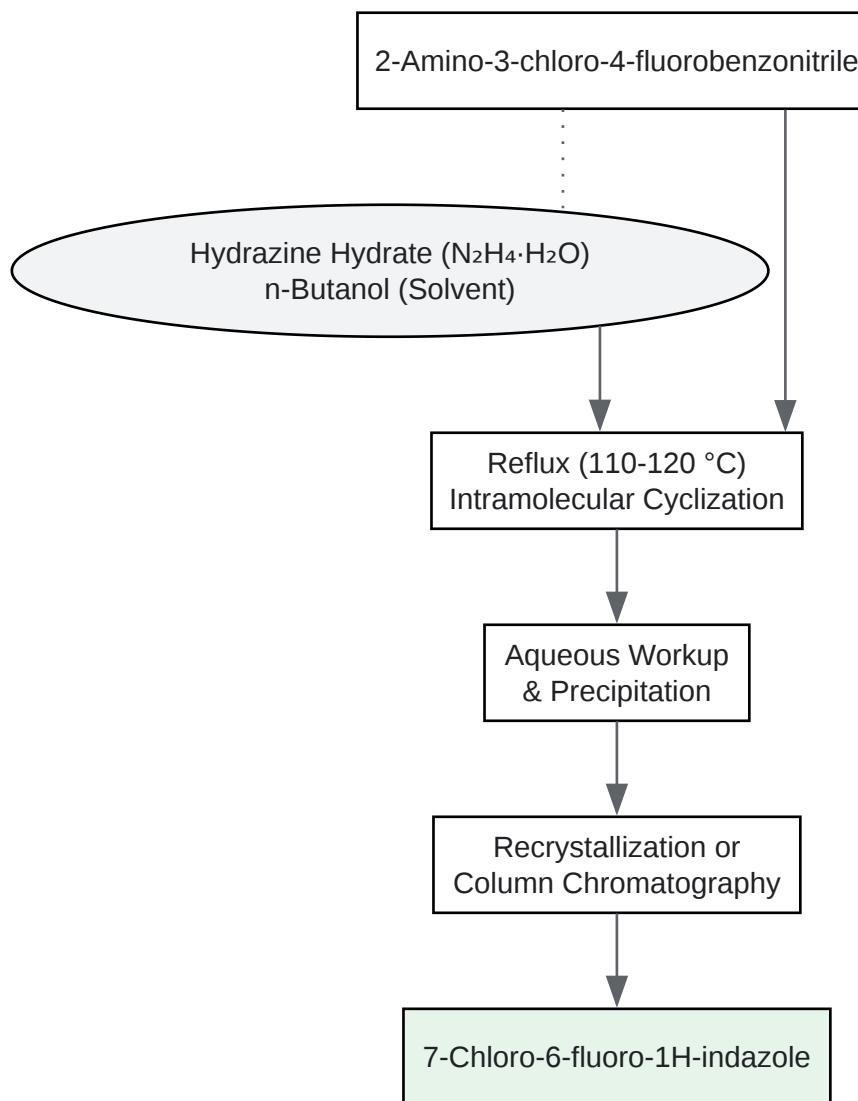
Representative Synthetic Strategy

While a specific, peer-reviewed synthesis for **7-Chloro-6-fluoro-1H-indazole** is not detailed in the provided search results, a robust and logical pathway can be constructed based on established methods for analogous substituted indazoles, particularly the cyclization of substituted benzonitriles.^{[7][8]} The following protocol represents a plausible and field-proven approach.

Causality Behind Experimental Choices: The synthesis begins with a highly substituted benzonitrile. The use of hydrazine hydrate is a classic method for forming the pyrazole ring fused to the benzene ring. The choice of a high-boiling point solvent like n-butanol or 2-MeTHF is crucial to provide the necessary thermal energy for the cyclization reaction to proceed efficiently.^[7] This transformation is a cascade reaction involving nucleophilic attack of hydrazine followed by an intramolecular cyclization and aromatization to yield the stable indazole ring system.

Experimental Protocol: Synthesis from 2-Amino-3-chloro-4-fluorobenzonitrile

- Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-chloro-4-fluorobenzonitrile (1 equivalent).
- Solvent Addition: Add a suitable high-boiling point solvent, such as n-butanol (approx. 10 volumes).
- Reagent Addition: While stirring, add hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$, approx. 3-5 equivalents) to the suspension.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Slowly add water to precipitate the crude product.
 - Collect the solid by vacuum filtration and wash with cold water.
 - Dry the crude product under vacuum.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **7-Chloro-6-fluoro-1H-indazole**.

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Caption: Representative workflow for the synthesis of **7-Chloro-6-fluoro-1H-indazole**.

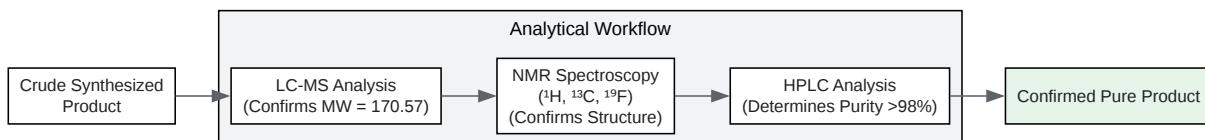
Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical workflow is mandatory. This process serves as a self-validating system, confirming that the target molecule has been successfully prepared.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the molecular weight of the product. The mass spectrometer will detect the molecular

ion peak corresponding to the exact mass of **7-Chloro-6-fluoro-1H-indazole** (170.0047 for $[M+H]^+$).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and environment of protons in the molecule, confirming the substitution pattern on the aromatic rings.
 - ^{13}C NMR & ^{19}F NMR: Confirms the carbon framework and the presence of the fluorine atom, respectively.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98% for use in further research. It separates the target compound from any unreacted starting materials or byproducts.



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Caption: A standard workflow for the analytical validation of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **7-Chloro-6-fluoro-1H-indazole** is not available from the search results, general precautions for halogenated heterocyclic compounds should be strictly followed.[9][10]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes.

- Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[9][10]
- First Aid:
 - If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting. [9]
 - If Inhaled: Move the person to fresh air.[9]
 - In Case of Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[9]

Conclusion

7-Chloro-6-fluoro-1H-indazole, with a molecular weight of 170.57 g/mol , is more than a simple chemical entity; it is a highly valuable and strategically designed building block for drug discovery. Its halogenated indazole core provides a robust scaffold for developing novel therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. The synthetic and analytical workflows outlined in this guide provide a foundational framework for researchers to produce and validate this compound, enabling its application in the synthesis of next-generation kinase inhibitors and other targeted therapies.

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